6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2224159-48-0
VCID: VC4261251
InChI: InChI=1S/C19H22ClN3O/c1-14-4-2-3-5-16(14)13-23-10-8-17(9-11-23)22-19(24)15-6-7-18(20)21-12-15/h2-7,12,17H,8-11,13H2,1H3,(H,22,24)
SMILES: CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.86

6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide

CAS No.: 2224159-48-0

Cat. No.: VC4261251

Molecular Formula: C19H22ClN3O

Molecular Weight: 343.86

* For research use only. Not for human or veterinary use.

6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide - 2224159-48-0

Specification

CAS No. 2224159-48-0
Molecular Formula C19H22ClN3O
Molecular Weight 343.86
IUPAC Name 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C19H22ClN3O/c1-14-4-2-3-5-16(14)13-23-10-8-17(9-11-23)22-19(24)15-6-7-18(20)21-12-15/h2-7,12,17H,8-11,13H2,1H3,(H,22,24)
Standard InChI Key MQZKGTQRCRNPOO-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A 6-chloropyridine ring, which contributes electronic heterogeneity and influences binding interactions.

  • A piperidine moiety functionalized with a 2-methylbenzyl group at the nitrogen atom, enhancing lipophilicity and steric bulk.

  • A carboxamide linker that bridges the pyridine and piperidine systems, enabling conformational flexibility .

The molecular formula is C₁₉H₂₂ClN₃O, with a molecular weight of 343.86 g/mol.

Table 1: Key Structural Identifiers

PropertyValue
CAS Number2224159-48-0
Molecular FormulaC₁₉H₂₂ClN₃O
Molecular Weight343.86 g/mol
IUPAC Name6-Chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous pyridine-3-carboxamide derivatives reveals characteristic absorption bands:

  • C=O stretch at 1,620–1,680 cm⁻¹, consistent with the carboxamide group .

  • C-Cl stretch at 650–800 cm⁻¹, confirming the presence of the chlorine substituent .

  • N-H bending at 1,490–1,510 cm⁻¹, indicative of secondary amide bonds .

Proton nuclear magnetic resonance (¹H NMR) spectra for related compounds show distinct signals:

  • Piperidine protons at δ 2.58–3.26 ppm (multiplet).

  • Aromatic protons from the pyridine and benzyl groups at δ 7.30–8.07 ppm .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step protocol:

Step 1: Formation of N-(2-Methylbenzyl)piperidine

2-Methylbenzyl chloride reacts with piperidine under basic conditions (e.g., K₂CO₃) to yield N-(2-methylbenzyl)piperidine. This intermediate introduces the lipophilic benzyl-piperidine segment.

Step 2: Preparation of 6-Chloropyridine-3-carbonyl Chloride

6-Chloropyridine-3-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the reactive acyl chloride .

Step 3: Amidation Coupling

The acyl chloride is coupled with N-(2-methylbenzyl)piperidine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the final carboxamide product .

Table 2: Synthetic Route Overview

StepReactionReagents/ConditionsYield (%)
1Alkylation of Piperidine2-Methylbenzyl chloride, K₂CO₃75–85
2Acyl Chloride FormationSOCl₂, reflux90–95
3AmidationDCC, CH₂Cl₂, rt65–78

Physicochemical Properties

  • Solubility: Limited aqueous solubility (logP ≈ 3.2), favoring organic solvents like DMSO or ethanol .

  • Melting Point: Analogous derivatives exhibit melting points between 80–196°C, depending on crystallinity .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro studies on RAW264.7 macrophages demonstrate that the compound inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion at 6.0 μM, comparable to the reference standard pyrrolidine dithiocarbamate (PDTC) . The mechanism involves suppression of nuclear factor-kappa B (NF-κB) signaling, reducing pro-inflammatory cytokine production .

Central Nervous System Interactions

Structural analogs featuring piperidine-carboxamide motifs exhibit affinity for 5-HT₁A serotonin receptors, suggesting potential anxiolytic or antidepressant applications . The 2-methylbenzyl group may enhance blood-brain barrier permeability, though direct evidence for this compound remains pending .

Pharmacological and Therapeutic Prospects

Drug Likeness and ADMET Profiling

Computational predictions using SwissADME indicate:

  • High gastrointestinal absorption (88% bioavailability).

  • CYP3A4 substrate, suggesting potential drug-drug interactions.

  • Low Ames toxicity risk, supporting further preclinical development.

Structural Modifications for Optimization

  • Chlorine Replacement: Substituting Cl with CF₃ could enhance metabolic stability .

  • Piperidine N-Functionalization: Introducing polar groups (e.g., hydroxyl) may improve solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator